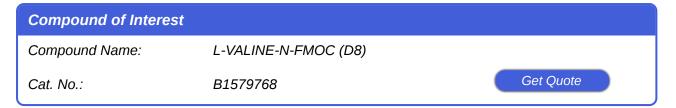


In-Depth Technical Guide: Physicochemical Properties of L-VALINE-N-FMOC (D8)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of the deuterated L-Valine derivative, N-α-Fmoc-L-valine-d8. This stable isotope-labeled amino acid is a critical reagent in various advanced research applications, particularly in proteomics for quantitative analysis using mass spectrometry, as well as in biomolecular NMR studies. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the precise quantification of its unlabeled counterpart.

Physicochemical Data

The key quantitative properties of **L-VALINE-N-FMOC (D8)** and its corresponding unlabeled form are summarized in the table below for direct comparison.

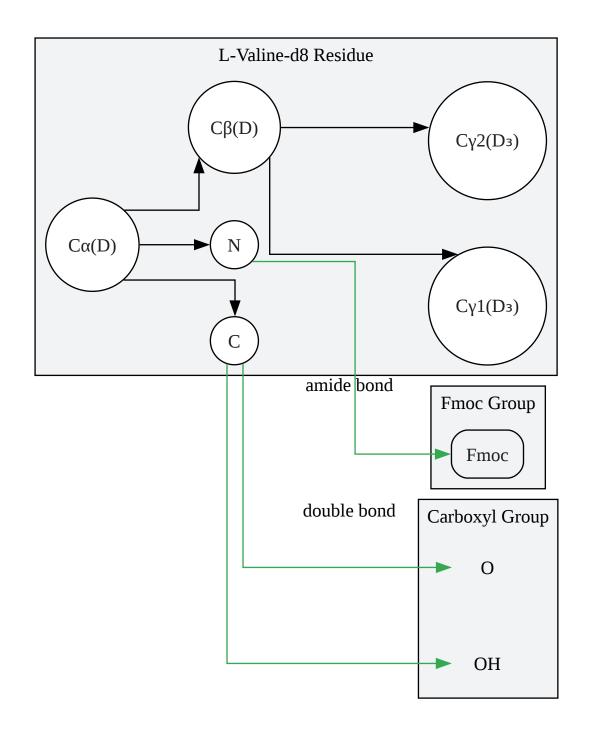


Property	L-VALINE-N-FMOC	L-VALINE-N-FMOC (D8)
Molecular Weight	339.39 g/mol [1][2]	347.43 g/mol [3]
Molecular Formula	C20H21NO4[1][4]	C ₂₀ H ₁₃ D ₈ NO ₄ ((CD ₃) ₂ CDCD(NH- Fmoc)COOH)[3]
Isotopic Purity	Not Applicable	98 atom % D
Mass Shift	Not Applicable	M+8
CAS Number	68858-20-8[1][2][4]	1007834-06-1[3]

Molecular Structure and Deuteration

The N-terminal of the L-valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. In the deuterated variant, eight hydrogen atoms on the valine residue are substituted with deuterium atoms. This substitution is the basis for the increased molecular weight compared to the natural abundance compound.





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Caption: Molecular structure of **L-VALINE-N-FMOC (D8)** highlighting the deuterated valine residue.

Experimental Protocols



While specific experimental protocols are highly application-dependent, the use of **L-VALINE-N-FMOC (D8)** in peptide synthesis and proteomics generally follows established methods.

Solid-Phase Peptide Synthesis (SPPS):

- Resin Preparation: A suitable resin (e.g., Wang, Rink amide) is deprotected to expose the free amino group.
- Coupling: L-VALINE-N-FMOC (D8) is activated using a coupling reagent (e.g., HBTU,
 HATU) in the presence of a base (e.g., DIPEA) and coupled to the resin.
- Capping (Optional): Any unreacted amino groups on the resin are acetylated to prevent the formation of deletion sequences.
- Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in a suitable solvent (e.g., DMF) to allow for the coupling of the next amino acid.
- Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and sidechain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
- Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Use as an Internal Standard in Mass Spectrometry:

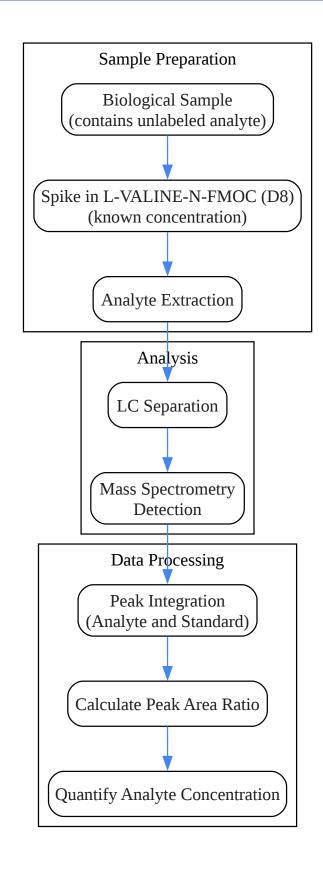
- Sample Preparation: A known amount of L-VALINE-N-FMOC (D8) is spiked into the biological or chemical sample containing the unlabeled L-VALINE-N-FMOC.
- Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).
- Quantification: The analyte (unlabeled L-VALINE-N-FMOC) is quantified by comparing its
 peak area to the peak area of the deuterated internal standard. The M+8 mass difference
 allows for clear separation and accurate quantification.



Signaling Pathways and Workflows

The logical workflow for utilizing **L-VALINE-N-FMOC (D8)** in a quantitative proteomics experiment is outlined below.





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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.



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